2-Chloro-5-nitro-N-phenylbenzamide

Catalog No.
S529663
CAS No.
22978-25-2
M.F
C13H9ClN2O3
M. Wt
276.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitro-N-phenylbenzamide

CAS Number

22978-25-2

Product Name

2-Chloro-5-nitro-N-phenylbenzamide

IUPAC Name

2-chloro-5-nitro-N-phenylbenzamide

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

InChI

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

DNTSIBUQMRRYIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-chloro-5-nitrobenzanilide, GW-9662, GW9662

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Description

The exact mass of the compound 2-Chloro-5-nitro-N-phenylbenzamide is 276.03017 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antihypertensive Effects on Chronic Intermittent Hypoxia-Induced Hypertension in Rats

Specific Scientific Field:
Summary of the Application: Experimental Procedures:
Results and Outcomes:

Differentiation of M2c-like Cells and Upregulation of the MerTK/Gas6 Axis in Human Macrophage Polarization

Specific Scientific Field:
Summary of the Application:
Experimental Procedures: Results and Outcomes:

Unexpected Activation of PPARδ-Mediated Signaling in Macrophages by GW9662

Specific Scientific Field:
Summary of the Application:
Experimental Procedures: Results and Outcomes:

2-Chloro-5-nitro-N-phenylbenzamide is an organic compound classified as a nitrobenzene derivative. Its molecular formula is C₁₃H₉ClN₂O₃, and it has a molecular weight of approximately 276.675 g/mol . The compound features a chloro group and a nitro group attached to a phenylbenzamide structure, making it a valuable tool in pharmacological studies, particularly involving peroxisome proliferator-activated receptor gamma (PPARγ) antagonism.

There is no current information available regarding the biological activity or mechanism of action of 2-chloro-5-nitro-N-phenylbenzamide.

  • Potential explosive nature: Nitro groups can be explosive under certain conditions. However, the presence of chlorine and the amide linkage might reduce this risk.
  • Toxicity: Nitroaromatic compounds can have varying degrees of toxicity. It's important to handle them with caution and proper personal protective equipment [].

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

Common reagents for these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and sodium hydroxide for substitution reactions.

2-Chloro-5-nitro-N-phenylbenzamide acts primarily as an irreversible antagonist of PPARγ. It has been shown to influence lipid metabolism, glucose homeostasis, and inflammatory responses. Interestingly, it exhibits unexpected activation of PPARδ-mediated signaling pathways in macrophages, leading to increased lipogenesis and triglyceride accumulation . This dual action complicates its use in research but also highlights its potential for therapeutic applications in metabolic diseases.

The synthesis of 2-chloro-5-nitro-N-phenylbenzamide typically involves:

  • Nitration: Nitration of 2-chlorobenzamide to form 2-chloro-5-nitrobenzamide.
  • Coupling Reaction: The intermediate is then reacted with aniline to produce the final product .

This multi-step process allows for the introduction of specific functional groups that are crucial for the compound's biological activity.

This compound is utilized in various fields:

  • Pharmacological Research: It serves as a model compound to study PPARγ pathways and their implications in diseases like diabetes and obesity.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting metabolic disorders .
  • Chemical Biology: Used in studies investigating lipid metabolism and inflammatory responses in cellular models.

Research indicates that 2-chloro-5-nitro-N-phenylbenzamide interacts with various biological pathways beyond its primary target. It has been observed to upregulate genes involved in lipid uptake and storage in macrophages, suggesting off-target effects that may influence experimental outcomes . Understanding these interactions is crucial for designing future studies and therapeutic strategies.

Several compounds share structural or functional similarities with 2-chloro-5-nitro-N-phenylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
GW9662 (2-Chloro-5-nitro-N-phenylbenzamide)Nitro group, chloro substituentSelective PPARγ antagonist
T0070907 (2-Chloro-5-nitro-N-4-pyridinyl-benzamide)Pyridine ring instead of phenylPPARγ antagonist with different selectivity
GSK3787 (N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide)Sulfonyl group additionBroader PPAR modulation effects
Fenofibrate (ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate)Ester functional groupPPARα agonist used primarily for dyslipidemia

These compounds illustrate the diversity within the class of PPAR modulators while highlighting the unique antagonistic role of 2-chloro-5-nitro-N-phenylbenzamide.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.0301698 g/mol

Monoisotopic Mass

276.0301698 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UM18UZV2YD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22978-25-2

Wikipedia

GW9662

Dates

Modify: 2023-08-15
1: Jaudszus A, Lorkowski S, Gruen M, Roth A, Jahreis G. Limited Applicability of   GW9662 to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells. Int J Inflam. 2014;2014:149628. doi: 10.1155/2014/149628. Epub 2014 Jun 25. PubMed PMID: 25054074; PubMed Central PMCID: PMC4099290.

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